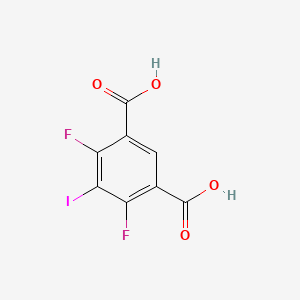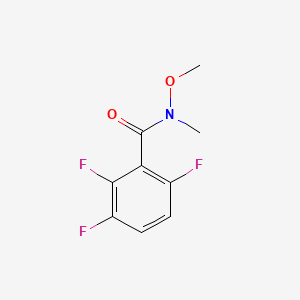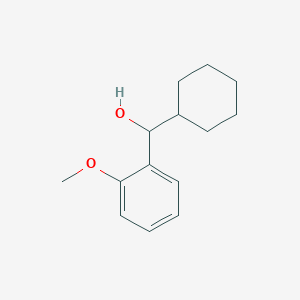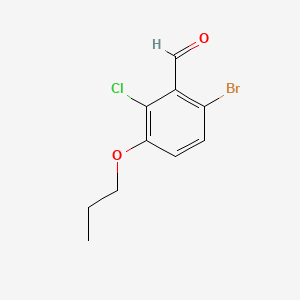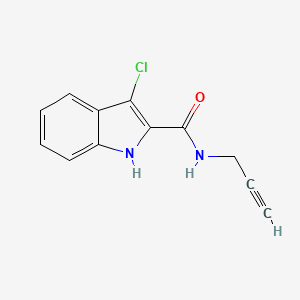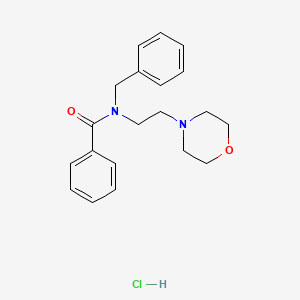
2,6-Methano-4H-1,4-benzoxazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Methano-4H-1,4-benzoxazocine is a heterocyclic compound characterized by its unique bridged structureThe compound has the molecular formula C11H9NO and a molecular weight of 171.2 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Methano-4H-1,4-benzoxazocine typically involves multi-component reactions such as the Hantzsch and Biginelli reactions. These reactions use substituted salicylaldehyde, a dicarbonyl compound, and a nitrogen base as starting materials. The reaction conditions often include the use of acid catalysts and various solvents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 2,6-Methano-4H-1,4-benzoxazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazocine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield hydroxy or amino derivatives.
科学的研究の応用
2,6-Methano-4H-1,4-benzoxazocine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Methano-4H-1,4-benzoxazocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
類似化合物との比較
- 2,3,5,6-Tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thiones
- 1,3,5-Benzoxadiazocines
Comparison: 2,6-Methano-4H-1,4-benzoxazocine is unique due to its specific bridged structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
特性
CAS番号 |
318-81-0 |
|---|---|
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC名 |
8-oxa-11-azatricyclo[7.3.1.02,7]trideca-1(12),2,4,6,9-pentaene |
InChI |
InChI=1S/C11H9NO/c1-2-4-11-10(3-1)8-5-9(13-11)7-12-6-8/h1-4,6-7,12H,5H2 |
InChIキー |
UIBGNLSOYHHJEE-UHFFFAOYSA-N |
正規SMILES |
C1C2=CNC=C1OC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)

